L-Arginyl-L-lysyl-L-arginyl-L-arginine L-Arginyl-L-lysyl-L-arginyl-L-arginine
Brand Name: Vulcanchem
CAS No.: 160188-85-2
VCID: VC16190116
InChI: InChI=1S/C24H50N14O5/c25-10-2-1-7-15(36-18(39)14(26)6-3-11-33-22(27)28)19(40)37-16(8-4-12-34-23(29)30)20(41)38-17(21(42)43)9-5-13-35-24(31)32/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1
SMILES:
Molecular Formula: C24H50N14O5
Molecular Weight: 614.7 g/mol

L-Arginyl-L-lysyl-L-arginyl-L-arginine

CAS No.: 160188-85-2

Cat. No.: VC16190116

Molecular Formula: C24H50N14O5

Molecular Weight: 614.7 g/mol

* For research use only. Not for human or veterinary use.

L-Arginyl-L-lysyl-L-arginyl-L-arginine - 160188-85-2

Specification

CAS No. 160188-85-2
Molecular Formula C24H50N14O5
Molecular Weight 614.7 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C24H50N14O5/c25-10-2-1-7-15(36-18(39)14(26)6-3-11-33-22(27)28)19(40)37-16(8-4-12-34-23(29)30)20(41)38-17(21(42)43)9-5-13-35-24(31)32/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1
Standard InChI Key PJPAIFQLEURABW-QAETUUGQSA-N
Isomeric SMILES C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Canonical SMILES C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Introduction

Chemical Structure and Physicochemical Properties

Primary Structure and Sequence Analysis

The peptide backbone of L-arginyl-L-lysyl-L-arginyl-L-arginine consists of four amino acids linked by peptide bonds: arginine (positions 1, 3, 4) and lysine (position 2). The sequence—Arg-Lys-Arg-Arg—creates a highly basic profile, with each residue contributing positively charged guanidinium (arginine) or ammonium (lysine) groups at physiological pH. This arrangement is reminiscent of cell-penetrating peptides (CPPs) like HIV-1 Tat (48–60), which utilize arginine clusters for membrane translocation .

The molecular formula is calculated as C<sub>24</sub>H<sub>50</sub>N<sub>14</sub>O<sub>5</sub>, derived from the sum of individual amino acid formulas minus three water molecules lost during peptide bond formation. Theoretical molecular weight is 614.78 g/mol (Table 1).

Table 1: Theoretical Physicochemical Properties of L-Arginyl-L-lysyl-L-arginyl-L-arginine

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>50</sub>N<sub>14</sub>O<sub>5</sub>
Molecular Weight (g/mol)614.78
Net Charge (pH 7.4)+4
Isoelectric Point (pI)~12.5 (estimated)

Secondary and Tertiary Structure Predictions

Molecular dynamics simulations of analogous arginine-rich peptides suggest a propensity for helical or extended conformations depending on solvent conditions . The lysine residue at position 2 may introduce flexibility, as lysine’s shorter side chain (compared to arginine) reduces steric hindrance. Cation-π interactions between arginine guanidinium groups and aromatic residues (e.g., tyrosine, phenylalanine) could stabilize specific folds, as observed in periplasmic binding proteins .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

While no synthesis protocols for this specific tetrapeptide are documented, similar arginine-rich peptides are typically synthesized via Fmoc- or Boc-based SPPS . Challenges include minimizing side reactions during arginine coupling due to steric bulk and ensuring efficient deprotection of guanidinium groups. A representative SPPS protocol might involve:

  • Resin Selection: Wang resin (0.5 mmol/g loading) pre-loaded with C-terminal arginine.

  • Coupling Cycles: HBTU/HOBt activation, 2-hour coupling times for each residue.

  • Deprotection: 20% piperidine in DMF for Fmoc removal.

  • Cleavage: TFA/water/triisopropylsilane (95:2.5:2.5) for 3 hours.

Purification via reversed-phase HPLC (C18 column, 5–35% acetonitrile gradient) would yield >95% purity, with mass spectrometry confirming molecular weight .

Scalability and Industrial Considerations

Large-scale production faces hurdles such as high reagent costs and low yields for arginine-rich sequences. Recent advances in continuous-flow SPPS and microwave-assisted coupling could improve efficiency .

Biological Interactions and Mechanisms

Membrane Permeability and Cell-Penetrating Activity

The +4 charge of L-arginyl-L-lysyl-L-arginyl-L-arginine suggests strong electrostatic interactions with negatively charged phospholipid bilayers. Studies on Tat (48–60) indicate that arginine content correlates with uptake efficiency, as guanidinium groups form bidentate hydrogen bonds with phosphate headgroups . Lysine’s primary amine may enhance solubility but reduce membrane affinity compared to pure arginine peptides.

Nucleic Acid Binding

Electrophoretic mobility shift assays (EMSAs) with analogous peptides show nanomolar affinity for DNA and RNA. The tetrapeptide’s charge density enables condensation of plasmid DNA into nanoparticles <100 nm, a property exploited in non-viral gene delivery systems .

Challenges and Future Directions

Proteolytic Stability

Short peptides are susceptible to degradation by serum proteases. Cyclization via disulfide bridges or incorporation of D-amino acids could extend half-life, as demonstrated in cyclic RGD peptides .

Toxicity Profiling

High positive charge density raises concerns about hemolytic activity. Structure-activity relationship (SAR) studies should assess erythrocyte lysis at therapeutic concentrations.

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